6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one
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Overview
Description
6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C11H8FN2O2 This compound features a pyridinone core substituted with a fluoro-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and 2-pyridone.
Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-hydroxybenzaldehyde and 2-pyridone under basic conditions. This reaction forms the desired pyridinone structure.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce an alcohol derivative.
Scientific Research Applications
6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chloro-4-hydroxyphenyl)pyridin-2(1H)-one
- 6-(3-Bromo-4-hydroxyphenyl)pyridin-2(1H)-one
- 6-(3-Methyl-4-hydroxyphenyl)pyridin-2(1H)-one
Uniqueness
6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs. The fluoro group can enhance binding affinity to certain targets and improve the compound’s stability.
Properties
IUPAC Name |
6-(3-fluoro-4-hydroxyphenyl)-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-8-6-7(4-5-10(8)14)9-2-1-3-11(15)13-9/h1-6,14H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPGKABTCDOTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682660 |
Source
|
Record name | 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111111-14-8 |
Source
|
Record name | 6-(3-Fluoro-4-hydroxyphenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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